molecular formula C14H15NO2S2 B2929735 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-carboxamide CAS No. 1448135-95-2

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-carboxamide

Cat. No. B2929735
CAS RN: 1448135-95-2
M. Wt: 293.4
InChI Key: NMJJFDMYLSIZNJ-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Scientific Research Applications

Therapeutic Applications

Thiophene derivatives have been reported to possess a wide range of therapeutic properties. They have been effective in anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .

Antibacterial Activity

Amino thiophene-2-carboxamide derivatives have shown enhanced antibacterial activity against various organisms, including E. coli , P. aeruginosa , S. aureus , and B. subtilis . This suggests the potential use of this compound in developing new antibacterial agents .

Antioxidant Properties

The compound’s structure, particularly the thiophene ring, may contribute to antioxidant properties, which are valuable in preventing oxidative stress-related diseases .

Drug Design and Synthesis

The compound’s diverse functional groups make it a candidate for the design and synthesis of novel drugs with a broad spectrum of pharmacological activities .

Pharmacological Research

Given the therapeutic importance of thiophene derivatives, this compound could be pivotal in pharmacological research, especially in the search for lead molecules with high efficacy and low toxicity .

Mechanism of Action

Target of Action

This compound lacks a known origin or established significance in scientific research due to the absence of data.

Mode of Action

The specific arrangement of these groups can influence the overall properties of the molecule.

Biochemical Pathways

Due to the lack of research, specific biochemical pathways affected by this compound are unknown .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown .

Future Directions

Thiophene-based analogs continue to be a focus of research due to their potential biological effects . Future research may continue to explore the synthesis of these compounds and their potential applications.

properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c1-18-11-6-4-10(5-7-11)12(16)9-15-14(17)13-3-2-8-19-13/h2-8,12,16H,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJJFDMYLSIZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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